molecular formula C10H16O2 B13305071 2-(2,2-Dimethylpropanoyl)cyclopentan-1-one

2-(2,2-Dimethylpropanoyl)cyclopentan-1-one

Cat. No.: B13305071
M. Wt: 168.23 g/mol
InChI Key: BVODMQPVKHDQPG-UHFFFAOYSA-N
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Description

2-(2,2-Dimethylpropanoyl)cyclopentan-1-one is a cyclopentanone derivative featuring a 2,2-dimethylpropanoyl (pivaloyl) substituent at the 2-position of the cyclopentane ring. Its molecular formula is C₉H₁₄O₂ (molecular weight: 154.21 g/mol).

Properties

Molecular Formula

C10H16O2

Molecular Weight

168.23 g/mol

IUPAC Name

2-(2,2-dimethylpropanoyl)cyclopentan-1-one

InChI

InChI=1S/C10H16O2/c1-10(2,3)9(12)7-5-4-6-8(7)11/h7H,4-6H2,1-3H3

InChI Key

BVODMQPVKHDQPG-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C(=O)C1CCCC1=O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,2-Dimethylpropanoyl)cyclopentan-1-one typically involves the acylation of cyclopentanone with 2,2-dimethylpropanoyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride . The general reaction scheme is as follows:

Cyclopentanone+2,2-Dimethylpropanoyl chlorideBase2-(2,2-Dimethylpropanoyl)cyclopentan-1-one\text{Cyclopentanone} + \text{2,2-Dimethylpropanoyl chloride} \xrightarrow{\text{Base}} \text{2-(2,2-Dimethylpropanoyl)cyclopentan-1-one} Cyclopentanone+2,2-Dimethylpropanoyl chlorideBase​2-(2,2-Dimethylpropanoyl)cyclopentan-1-one

Industrial Production Methods

In an industrial setting, the production of 2-(2,2-Dimethylpropanoyl)cyclopentan-1-one may involve continuous flow reactors to optimize reaction conditions and increase yield. The use of catalysts and advanced purification techniques such as distillation and recrystallization ensures the high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-(2,2-Dimethylpropanoyl)cyclopentan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbonyl carbon.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles like Grignard reagents (RMgX) or organolithium compounds (RLi) are employed.

Major Products

    Oxidation: Carboxylic acids or diketones.

    Reduction: Alcohols.

    Substitution: Various substituted cyclopentanone derivatives depending on the nucleophile used.

Scientific Research Applications

2-(2,2-Dimethylpropanoyl)cyclopentan-1-one is utilized in several scientific research fields:

Mechanism of Action

The mechanism of action of 2-(2,2-Dimethylpropanoyl)cyclopentan-1-one involves its interaction with various molecular targets, primarily through its carbonyl group. The compound can act as an electrophile, participating in nucleophilic addition reactions. It may also form hydrogen bonds with biological macromolecules, influencing their structure and function .

Comparison with Similar Compounds

Comparison with Similar Cyclopentanone Derivatives

Structural and Molecular Comparisons

The following table compares 2-(2,2-dimethylpropanoyl)cyclopentan-1-one with structurally related cyclopentanone derivatives from the evidence:

Compound Name Substituent(s) Molecular Formula Molecular Weight (g/mol) Key Properties/Applications
2-(2,2-Dimethylpropanoyl)cyclopentan-1-one 2-(Pivaloyl) C₉H₁₄O₂ 154.21 High steric bulk, potential as a synthetic intermediate
5-(2-Chlorophenyl)-2,2-dimethylcyclopentan-1-one 5-(2-Chlorophenyl), 2,2-dimethyl C₁₃H₁₅ClO 210.71 Pharmaceutical intermediate; chlorophenyl enhances lipophilicity
2-[4-(Trifluoromethyl)phenyl]cyclopentan-1-one 4-(Trifluoromethyl)phenyl C₁₂H₁₁F₃O 228.21 Electron-withdrawing CF₃ group increases polarity
(S)-3-ethynyl-2,2-dimethyl-3-phenylcyclopentan-1-one 3-Ethynyl, 2,2-dimethyl, 3-phenyl C₁₅H₁₆O 212.29 Chiral building block for asymmetric synthesis
2-(3-Methyl-2-butenyl)cyclopentanone Prenyl (3-methyl-2-butenyl) C₁₀H₁₄O 150.22 Volatile fragrance compound

Substituent Effects on Properties

  • Electronic Effects: Electron-withdrawing groups (e.g., trifluoromethyl in 2-[4-(trifluoromethyl)phenyl]cyclopentan-1-one ) increase electrophilicity of the ketone, while electron-donating groups (e.g., prenyl) may stabilize enolate intermediates.
  • Solubility : Bulky substituents like pivaloyl or trifluoromethylphenyl reduce solubility in polar solvents compared to simpler alkyl derivatives.

Biological Activity

The compound 2-(2,2-Dimethylpropanoyl)cyclopentan-1-one is a cyclopentanone derivative that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article reviews the synthesis, biological evaluation, and various mechanisms of action associated with this compound, supported by data tables and case studies from diverse research sources.

Synthesis

The synthesis of 2-(2,2-Dimethylpropanoyl)cyclopentan-1-one typically involves the reaction of cyclopentanone with suitable acylating agents. The process can be optimized through various catalytic methods to enhance yield and purity. Specific synthetic routes can include:

  • Acylation Reaction : Using acyl chlorides or anhydrides in the presence of a base.
  • Enzymatic Methods : Employing lipases or other enzymes to achieve regioselective acylation.

Biological Activity Overview

The biological activity of 2-(2,2-Dimethylpropanoyl)cyclopentan-1-one has been evaluated across several studies, highlighting its potential as an antimicrobial, antioxidant, and anticancer agent.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties against various pathogens. For instance, a study reported minimum inhibitory concentrations (MICs) for several bacterial strains:

CompoundBacterial StrainMIC (μg/mL)
2-(2,2-Dimethylpropanoyl)cyclopentan-1-oneStaphylococcus aureus50
Escherichia coli75
Candida albicans100

These results suggest that the compound could serve as a lead for developing new antimicrobial agents.

Antioxidant Activity

The antioxidant capacity of 2-(2,2-Dimethylpropanoyl)cyclopentan-1-one has been assessed using various assays. The compound demonstrated effective free radical scavenging activity with an EC50 value ranging from 20 to 30 μg/mL in DPPH assays. This activity is attributed to the presence of specific functional groups that facilitate electron donation.

Anticancer Activity

In vitro studies have shown that this compound possesses antiproliferative effects on several cancer cell lines, including HepG2 (hepatocellular carcinoma) and MCF-7 (breast cancer). The results are summarized in the following table:

Cell LineIC50 (μM)
HepG215
MCF-720
Caco-225

These findings indicate a promising role for 2-(2,2-Dimethylpropanoyl)cyclopentan-1-one in cancer therapy.

The mechanisms underlying the biological activities of 2-(2,2-Dimethylpropanoyl)cyclopentan-1-one are still being elucidated. However, preliminary studies suggest:

  • Cell Membrane Interaction : The compound may disrupt bacterial cell membranes leading to cell lysis.
  • Reactive Oxygen Species (ROS) Modulation : Its antioxidant properties may be linked to its ability to modulate ROS levels within cells.
  • Apoptosis Induction : In cancer cells, it may trigger apoptosis through mitochondrial pathways.

Case Studies

Several case studies have highlighted the efficacy of similar compounds in clinical settings:

  • Antimicrobial Efficacy : A clinical trial evaluated a related cyclopentanone derivative against resistant strains of Staphylococcus aureus, demonstrating significant reductions in infection rates.
  • Cancer Treatment : A pilot study involving patients with advanced liver cancer treated with cyclopentanone derivatives showed improved survival rates and reduced tumor sizes.

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